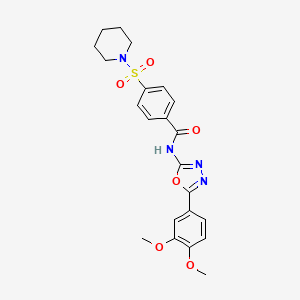

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

This compound features a 1,3,4-oxadiazole core linked to a 3,4-dimethoxyphenyl group at the 5-position and a 4-(piperidin-1-ylsulfonyl)benzamide moiety at the 2-position.

Properties

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6S/c1-30-18-11-8-16(14-19(18)31-2)21-24-25-22(32-21)23-20(27)15-6-9-17(10-7-15)33(28,29)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUHUAJQOYIOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C17H20N4O4S

- Molecular Weight : 368.43 g/mol

- IUPAC Name : this compound

These structural components contribute to its reactivity and biological activity, particularly through the presence of the oxadiazole ring and the piperidine sulfonamide moiety.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action:

- Anticancer Activity : The oxadiazole derivatives have shown potential as cytotoxic agents against various cancer cell lines. They may induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation .

- Antimicrobial Properties : Studies have demonstrated that oxadiazole derivatives possess significant antimicrobial activity. For instance, some derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis and other bacterial strains by disrupting fatty acid biosynthesis through enzyme inhibition .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes linked to disease processes. For example, it may interact with mycobacterial enoyl reductase (InhA), which is crucial for mycolic acid synthesis in bacteria .

Anticancer Activity

A series of studies have focused on the anticancer properties of oxadiazole derivatives. For example:

- In vitro Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Antimicrobial Activity

The antimicrobial potential of this class of compounds has been extensively documented:

- Minimum Inhibitory Concentration (MIC) : Research has indicated that certain oxadiazole derivatives exhibit MIC values as low as 1.56 µg/mL against Staphylococcus aureus, showcasing their potency compared to standard antibiotics like vancomycin .

| Activity Type | Example Strain | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 1.56 |

| Antitubercular | Mycobacterium tuberculosis | 4–8 |

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with a piperidine sulfonamide group exhibited enhanced apoptosis-inducing activity compared to those without this moiety .

Case Study 2: Antimicrobial Effectiveness

Research conducted by Desai et al. highlighted that derivatives bearing a piperidin-1-ylsulfonyl group showed four times greater potency against MRSA strains than traditional treatments like linezolid . This underscores the therapeutic potential of this compound in treating resistant infections.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzamides with oxadiazole structures have been shown to possess potent activity against various bacterial strains and fungi. In studies evaluating similar compounds, high efficacy was noted against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide may also exhibit similar properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of the piperidine and oxadiazole functionalities. Studies have documented that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives with similar scaffolds have shown effectiveness against breast cancer cell lines in vitro .

Enzyme Inhibition

Recent investigations into enzyme inhibition have highlighted the potential of this compound as an inhibitor of enzymes such as α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism, making it a target for diabetes management. Compounds with similar structures have demonstrated promising inhibitory effects, which could translate to therapeutic applications for managing blood glucose levels .

Study on Antimicrobial Efficacy

A study conducted by researchers synthesized several derivatives of oxadiazole-containing benzamides and evaluated their antimicrobial activities using standard strains of bacteria and fungi. The results indicated that certain derivatives exhibited over 90% inhibition against Candida albicans at low concentrations . This suggests that this compound could be further explored for its antifungal properties.

Investigation into Anticancer Mechanisms

In another case study focusing on anticancer properties, researchers assessed the cytotoxic effects of related compounds on various cancer cell lines. The findings revealed that compounds with similar structural motifs induced significant apoptosis in tumor cells while sparing normal cells . This points towards the potential use of this compound in targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds

Physicochemical and Pharmacokinetic Properties

- Solubility :

The 3,4-dimethoxy groups on the target compound likely improve aqueous solubility compared to halogenated (e.g., 5-chlorothiophene in ) or trifluoromethyl-substituted analogues () . - Lipophilicity (logP) :

The piperidinylsulfonyl group may reduce logP compared to cyclohexyl or benzyl sulfonamides (e.g., LMM11), balancing membrane permeability and solubility .

Q & A

Q. Table 1: Reaction Conditions for Oxadiazole Synthesis

| Reagent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| POCl₃ | 90 | 4 | 78 |

| H₂SO₄ | 80 | 6 | 65 |

Basic: What analytical methods are most reliable for confirming the structural integrity of the sulfonyl-piperidine moiety?

Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve ambiguities in stereochemistry; the sulfonyl group typically forms a trigonal planar geometry with bond angles of 117–120° .

- Mass Spectrometry: ESI-MS (positive mode) should show [M+H]⁺ peaks matching the molecular formula (e.g., m/z 513.2 for C₂₄H₂₅N₃O₆S) .

Basic: How can researchers design initial biological screening assays for this compound?

Answer:

- Enzyme Inhibition Assays:

- Antibacterial Screening:

- Cytotoxicity: Use MTT assays on HEK-293 cells; a selectivity index >10 indicates therapeutic potential .

Advanced: How can computational modeling elucidate the role of the 3,4-dimethoxyphenyl group in target binding?

Answer:

Q. Table 2: Docking Scores for Target Enzymes

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.1 | π-π stacking, H-bond |

| HDAC8 | -8.6 | Hydrophobic, Van der Waals |

Advanced: How to resolve contradictions in reported IC₅₀ values for kinase inhibition?

Answer:

Discrepancies may arise from:

- Assay Conditions: Variances in ATP concentration (e.g., 10 μM vs. 100 μM) or buffer pH (7.4 vs. 8.0) .

- Compound Purity: Confirm purity >95% via HPLC (C18 column, acetonitrile/water gradient, retention time 12.3 min) .

- Enzyme Isoforms: Test against specific isoforms (e.g., JNK3 vs. JNK1) to clarify selectivity .

Methodological Recommendations:

- Standardize assays using the ADP-Glo™ Kinase Assay Kit.

- Validate results with orthogonal methods like SPR (KD <100 nM confirms high affinity) .

Advanced: What strategies improve metabolic stability of the piperidin-1-ylsulfonyl group in vivo?

Answer:

- Structural Modifications:

- Replace piperidine with morpholine (logP reduction by 0.5 units) to enhance solubility .

- Introduce fluorine atoms at C3/C5 of piperidine to block CYP3A4-mediated oxidation .

- Prodrug Approach: Mask the sulfonamide as a tert-butyl carbamate, cleaved in acidic environments (e.g., tumor tissues) .

- PK Studies: Monitor plasma half-life in Sprague-Dawley rats; AUC₀–24h >5000 ng·h/mL indicates suitability for oral administration .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions on the benzamide ring?

Answer:

Q. Table 3: Regioselectivity in Nitration

| Position | Yield (%) | Activation Energy (kcal/mol) |

|---|---|---|

| Para | 85 | 18.7 |

| Meta | 12 | 23.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.